Senexin A hydrochloride

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

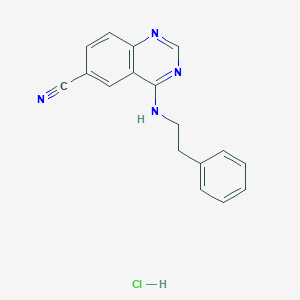

4-(2-phenylethylamino)quinazoline-6-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4.ClH/c18-11-14-6-7-16-15(10-14)17(21-12-20-16)19-9-8-13-4-2-1-3-5-13;/h1-7,10,12H,8-9H2,(H,19,20,21);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POENYXHGUHRXFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC2=NC=NC3=C2C=C(C=C3)C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Action of Senexin A Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Senexin A hydrochloride is a small molecule inhibitor that has garnered significant attention in cancer research and beyond. This document provides a detailed technical overview of its core mechanism of action, focusing on its molecular targets and the downstream consequences of their inhibition. Quantitative data from key studies are summarized, and methodologies for cited experiments are provided to facilitate reproducibility and further investigation. Visual diagrams of the primary signaling pathways and experimental workflows are included to offer a clear and comprehensive understanding of Senexin A's function.

Primary Mechanism of Action: Selective Inhibition of CDK8 and CDK19

Senexin A is a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its closely related paralog, CDK19.[1][2][3] These kinases are components of the Mediator complex, a crucial multi-protein assembly that regulates the transcription of genes by RNA polymerase II.[1] Unlike other CDKs that are primarily involved in cell cycle progression, CDK8 and CDK19 are transcriptional CDKs.[1] Senexin A exerts its inhibitory effect by binding to the ATP pocket of CDK8 and CDK19, thereby preventing their kinase activity in an ATP-competitive manner.[4][5]

Quantitative Inhibitory and Binding Data

The inhibitory potency and binding affinity of Senexin A for its primary targets have been quantified in several studies. The following table summarizes these key metrics.

| Target | Assay Type | Value | Reference |

| CDK8 | IC50 (Inhibitory Concentration 50%) | 280 nM | [5][6][7][8] |

| CDK8 | Kd (Dissociation Constant) | 0.83 µM | [2][3][4][6][7] |

| CDK19 | Kd (Dissociation Constant) | 0.31 µM | [2][3][4][6][7] |

| p21-induced reporter expression | IC50 | 0.68 µM | [8] |

Impact on Key Signaling Pathways

By inhibiting CDK8 and CDK19, Senexin A modulates several critical signaling pathways implicated in cancer and other diseases.

Inhibition of p21- and NF-κB-Mediated Transcription

Senexin A was initially identified through high-throughput screening for its ability to inhibit transcription activated by the cyclin-dependent kinase inhibitor p21.[1][4] It has been shown to suppress the p21-stimulated activity of promoters containing NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) response elements.[2][4][6][7] This inhibition is specific to the transcriptional effects of p21, as Senexin A does not affect other p21 functions such as cell cycle arrest or the induction of a senescent phenotype.[2][4] Furthermore, Senexin A can inhibit NF-κB-dependent transcription induced by canonical activators like TNFα, indicating a broader role in modulating NF-κB signaling downstream of the nuclear translocation of NF-κB subunits.[9]

Figure 1: Simplified signaling pathway of Senexin A's inhibition of NF-κB-mediated transcription.

Modulation of STAT Signaling

CDK8 has been shown to phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT1 and STAT3, at serine 727.[10][11][12][13] This phosphorylation can enhance the transcriptional activity of STATs. By inhibiting CDK8/19, Senexin A and its analogs reduce the phosphorylation of STAT1 and STAT3 at this site, thereby attenuating the expression of their target genes.[10][11][12] This has implications for inflammatory responses and tumor progression, as STAT signaling is often dysregulated in these conditions.[11][14]

Figure 2: Mechanism of Senexin A's impact on the STAT signaling pathway.

Wnt/β-catenin Pathway Inhibition

CDK8 is known to stimulate the Wnt/β-catenin signaling pathway.[3][4] Senexin A has been demonstrated to inhibit β-catenin-dependent transcription in colon cancer cells, suggesting its potential therapeutic utility in cancers driven by aberrant Wnt signaling.[2][3][6][7]

Therapeutic Implications in Oncology

The inhibition of CDK8/19 by Senexin A has significant implications for cancer therapy. By suppressing the transcription of pro-inflammatory and tumor-promoting factors, Senexin A can counteract the tumor-promoting effects of chemotherapy.[3][6][7] In vivo studies have shown that Senexin A can reverse the tumor-promoting paracrine activities induced by doxorubicin treatment without exhibiting detectable toxicity.[2][6] This suggests a potential role for Senexin A and other CDK8/19 inhibitors in combination therapies to enhance the efficacy of conventional cancer treatments.[1][4]

Detailed Experimental Protocols

In Vitro Kinase Binding Assay (Lanthascreen™ Eu Kinase Binding Assay)

This assay is used to determine the binding affinity (Kd) of compounds to a specific kinase.

-

Reagents : Europium-labeled anti-tag antibody, Alexa Fluor™ 647-labeled kinase tracer, and the purified kinase of interest (e.g., CDK8 or CDK19).

-

Procedure :

-

A mixture of the kinase, tracer, and varying concentrations of Senexin A is prepared in a suitable buffer.

-

The Eu-anti-tag antibody is added to the mixture.

-

The reaction is incubated at room temperature to allow for binding equilibrium to be reached.

-

The fluorescence resonance energy transfer (FRET) signal is measured using a fluorescence plate reader. The signal is proportional to the amount of tracer bound to the kinase.

-

-

Data Analysis : The data are plotted as FRET signal versus Senexin A concentration, and the Kd is determined by fitting the data to a suitable binding isotherm model.

Cell-Based NF-κB Reporter Assay

This assay measures the effect of a compound on the transcriptional activity of NF-κB.

-

Cell Line : A suitable cell line (e.g., HEK293 or HT1080) is stably transfected with a reporter construct containing an NF-κB response element driving the expression of a reporter gene (e.g., luciferase or green fluorescent protein).

-

Procedure :

-

Cells are seeded in a multi-well plate and allowed to adhere.

-

The cells are pre-treated with various concentrations of Senexin A for a defined period.

-

NF-κB signaling is induced with an appropriate stimulus (e.g., TNFα or IL-1β).

-

After incubation, the reporter gene expression is quantified (e.g., by measuring luminescence for luciferase or fluorescence for GFP).

-

-

Data Analysis : The reporter signal is normalized to a control (e.g., cell viability or a constitutively expressed reporter) and plotted against the Senexin A concentration to determine the IC50.

References

- 1. A Selective and Orally Bioavailable Quinoline-6-carbonitrile-based Inhibitor of CDK8/19 Mediator Kinase with Tumor-enriched Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Senexin A | CDK | TargetMol [targetmol.com]

- 4. Cyclin-dependent kinase 8 mediates chemotherapy-induced tumor-promoting paracrine activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medkoo.com [medkoo.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. caymanchem.com [caymanchem.com]

- 9. CDK8/19 Mediator kinases potentiate induction of transcription by NFκB - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. Inhibition of Cyclin-Dependent Kinases 8/19 Restricts Bacterial and Virus-Induced Inflammatory Responses in Monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CDK8 selectively promotes the growth of colon cancer metastases in the liver by regulating gene expression of TIMP3 and matrix metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Blockade of Stat3 oncogene addiction induces cellular senescence and reveals a cell-nonautonomous activity suitable for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

Senexin A Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Senexin A is a pioneering small molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its paralog CDK19, key regulators of transcription. Its discovery stemmed from a targeted high-throughput screen for compounds that could block the transcriptional program induced by the cell cycle inhibitor p21. As a quinazoline-based compound, Senexin A has become a critical tool for elucidating the roles of CDK8/19 in various pathological processes, including cancer and inflammation. This technical guide provides a comprehensive overview of the discovery, detailed chemical synthesis, and the molecular mechanism of action of Senexin A hydrochloride, with a focus on its impact on the STAT signaling pathway.

Discovery of Senexin A

Senexin A was identified through a high-throughput screening (HTS) campaign designed to find inhibitors of transcription activated by the tumor suppressor protein p21.[1] This screening was based on the observation that p21 can induce a transcriptional program that, paradoxically, promotes tumor-promoting paracrine activities.[1]

The HTS utilized a clever reporter system in HT1080 human fibrosarcoma cells. These cells were engineered to have isopropyl β-d-1-thiogalactopyranoside (IPTG)-inducible expression of p21 and contained a reporter construct where Green Fluorescent Protein (GFP) expression was driven by a cytomegalovirus (CMV) promoter, which is strongly stimulated by p21.[1] Out of a library of over 100,000 diversified small molecules, 62 compounds were initially identified that inhibited the p21-induced GFP expression.[1]

Following initial hits, a series of chemical optimizations led to the development of the SNX2-class of compounds, with Senexin A emerging as a lead candidate.[1] Subsequent studies confirmed that Senexin A is a potent and selective inhibitor of CDK8 and its close homolog, CDK19.[1][2]

High-Throughput Screening Protocol

The following is a detailed protocol for the primary high-throughput screen that led to the discovery of Senexin A.

Cell Line and Reporter System:

-

Cell Line: HT1080 human fibrosarcoma cells engineered with an IPTG-inducible p21 expression system (HT1080 p21-9).

-

Reporter: A lentiviral vector expressing Green Fluorescent Protein (GFP) under the control of a CMV promoter.

Experimental Workflow:

-

Cell Plating: HT1080 p21-9-CMV-GFP cells were seeded in 384-well plates.

-

Compound Addition: A diverse library of over 100,000 small molecules was added to the wells.

-

Induction of p21: p21 expression was induced by the addition of IPTG.

-

Incubation: The plates were incubated to allow for p21 expression and subsequent GFP production.

-

Signal Detection: GFP fluorescence was measured using a plate reader.

-

Hit Identification: Compounds that significantly reduced p21-induced GFP expression without causing general cytotoxicity were selected as primary hits.

Chemical Synthesis of this compound

Senexin A is chemically known as 4-[(2-Phenylethyl)amino]-6-quinazolinecarbonitrile. The hydrochloride salt enhances its solubility for biological assays. The synthesis of Senexin A and its analogs generally involves the construction of the quinazoline core followed by the addition of the phenylethylamino side chain. While the exact, detailed synthesis protocol for the hydrochloride salt is proprietary to Senexin Biotechnology, a general synthetic scheme can be inferred from the synthesis of related quinazoline-based inhibitors.

A plausible synthetic route starts with a substituted aminobenzonitrile, which undergoes cyclization to form the quinazoline ring. The 4-position of the quinazoline is then activated, typically by chlorination, to allow for nucleophilic substitution with 2-phenylethanamine. The final step involves the formation of the hydrochloride salt.

Mechanism of Action

Senexin A exerts its biological effects through the competitive inhibition of the ATP-binding pocket of CDK8 and CDK19.[1] These kinases are subunits of the Mediator complex, a crucial co-regulator of RNA polymerase II-dependent transcription. By inhibiting CDK8/19, Senexin A prevents the phosphorylation of their downstream targets, thereby modulating the expression of a specific set of genes.

Inhibition of the STAT Signaling Pathway

A key downstream target of CDK8 is the Signal Transducer and Activator of Transcription 1 (STAT1). STAT1 is a critical component of the interferon-gamma (IFN-γ) signaling pathway. For full transcriptional activity, STAT1 requires phosphorylation on both a tyrosine residue (Y701) and a serine residue (S727) in its transactivation domain.[3]

CDK8 has been identified as the primary kinase responsible for the phosphorylation of STAT1 at S727.[3] By inhibiting CDK8, Senexin A prevents this phosphorylation event, leading to a reduction in STAT1-mediated gene transcription.[2][3] This has been demonstrated through experiments showing that treatment with Senexin A or its more advanced analog, Senexin B, leads to a decrease in the levels of phosphorylated STAT1 (S727).[3] Both CDK8 and CDK19 have been shown to contribute to this phosphorylation.[3]

Quantitative Biological Data

The following table summarizes the key quantitative data for Senexin A's biological activity.

| Parameter | Target | Value | Reference |

| IC50 | CDK8 kinase activity | 280 nM | [4] |

| Kd | CDK8 ATP site binding | 0.83 µM | [2] |

| Kd | CDK19 ATP site binding | 0.31 µM | [2] |

Experimental Protocols

CDK8 Kinase Activity Assay

This protocol outlines a method to determine the in vitro inhibitory activity of Senexin A against CDK8.

Materials:

-

Recombinant active CDK8/CycC complex.

-

A suitable peptide substrate for CDK8.

-

ATP.

-

This compound.

-

Kinase assay buffer.

-

A detection reagent to measure ATP consumption (e.g., ADP-Glo™ Kinase Assay).

Procedure:

-

Prepare serial dilutions of Senexin A in the kinase assay buffer.

-

In a multi-well plate, add the CDK8/CycC enzyme.

-

Add the Senexin A dilutions to the wells and incubate to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

-

Incubate the reaction for a defined period at a controlled temperature.

-

Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent.

-

Plot the percentage of inhibition against the Senexin A concentration to calculate the IC50 value.

Western Blot for STAT1 Phosphorylation

This protocol describes how to assess the effect of Senexin A on STAT1 phosphorylation in cells.

Materials:

-

A suitable cell line (e.g., HCT116).

-

This compound.

-

IFN-γ (for stimulation).

-

Cell lysis buffer.

-

Primary antibodies: anti-phospho-STAT1 (Ser727) and anti-total-STAT1.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

Procedure:

-

Culture cells to a suitable confluency.

-

Treat the cells with various concentrations of Senexin A for a specified time, followed by stimulation with IFN-γ.

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and then incubate with the primary antibody against phospho-STAT1 (S727).

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with the antibody against total STAT1 to confirm equal protein loading.

Conclusion

This compound stands as a landmark discovery in the field of transcriptional regulation. Its identification through a phenotype-based high-throughput screen and its subsequent characterization as a selective CDK8/19 inhibitor have provided researchers with a powerful tool to probe the intricate functions of the Mediator complex. The detailed understanding of its synthesis and mechanism of action, particularly its ability to modulate the STAT1 signaling pathway, continues to fuel research into the therapeutic potential of CDK8/19 inhibition in a range of diseases, from cancer to inflammatory disorders. This technical guide serves as a foundational resource for scientists and drug developers working to build upon the knowledge gained from this important chemical probe.

References

- 1. Small molecule inhibitors of transcriptional cyclin-dependent kinases impose HIV-1 latency, presenting “block and lock” treatment strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. elifesciences.org [elifesciences.org]

- 3. Cyclin-dependent kinase 8 mediates chemotherapy-induced tumor-promoting paracrine activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of Cyclin-Dependent Kinases 8/19 Restricts Bacterial and Virus-Induced Inflammatory Responses in Monocytes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Senexin A Hydrochloride as a CDK8/19 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Mediator Complex and the Role of CDK8/19

The Mediator complex is a crucial multi-protein assembly that serves as a bridge between gene-specific transcription factors and the RNA polymerase II (Pol II) machinery, thereby playing a central role in the regulation of gene expression.[1][2] Within this complex, a dissociable sub-complex known as the Cyclin-Dependent Kinase 8 (CDK8) Kinase Module exerts significant regulatory control.[1] This module is comprised of four proteins: CDK8 or its close paralog CDK19, Cyclin C (CycC), MED12, and MED13.[1][3]

CDK8 and CDK19 are key enzymatic components of this module.[3] Unlike many other CDKs involved in cell cycle progression, CDK8 and CDK19 are primarily transcriptional regulators.[4][5] They influence transcription by phosphorylating the C-terminal domain (CTD) of RNA Pol II and various transcription factors, including STATs, SMADs, and NF-κB.[3][4][6] This activity is not global but is targeted to specific genes, particularly those induced by various signals, positioning CDK8/19 as critical regulators of transcriptional reprogramming in response to cellular stimuli.[3][4][6] Dysregulation of CDK8/19 activity has been implicated in various diseases, including cancer, making them attractive therapeutic targets.[7][8]

Overview of Senexin A Hydrochloride

Senexin A is a potent and selective small-molecule inhibitor of CDK8 and its paralog CDK19.[9][10] Initially identified through high-throughput screening for its ability to inhibit p21-activated transcription, it was later characterized as a selective inhibitor of CDK8/19.[5][7] Senexin A binds competitively to the ATP pocket of these kinases, preventing the phosphorylation of their downstream substrates.[5][11] Its hydrochloride form is often used in research settings.

Chemical and Physical Properties

A summary of the key properties of this compound is provided in the table below.

| Property | Value | Reference |

| Chemical Name | 4-[(2-Phenylethyl)amino]-6-quinazolinecarbonitrile hydrochloride | [12] |

| Molecular Formula | C₁₇H₁₄N₄.HCl | [11] |

| Molecular Weight | 310.78 g/mol | [11][12] |

| CAS Number | 1780390-76-2 | [11] |

| Purity | ≥98% (by HPLC) | [11][12] |

| Solubility | Soluble to 100 mM in DMSO | [11] |

Mechanism of Action

Senexin A functions as an ATP-competitive inhibitor of CDK8 and CDK19.[5][11] By occupying the ATP-binding site, it prevents the transfer of a phosphate group from ATP to the kinase's substrates. This inhibition has several downstream consequences:

-

Inhibition of Transcription Factor Activity: CDK8/19 are known to potentiate the activity of several key transcription factors. For example, they phosphorylate STAT1 at serine 727 (S727), a modification required for its maximal transcriptional activity.[3][13] Senexin A blocks this phosphorylation event, thereby attenuating STAT1-mediated gene expression.[3][14] It also inhibits β-catenin-dependent transcription in colon carcinoma cells and NF-κB-dependent transcription.[4][10][15]

-

Modulation of Signal-Induced Transcription: The primary role of CDK8/19 is to maximize the expression of genes that are strongly induced by various signals, such as cytokines (e.g., TNFα, IFNγ), growth factors, and stress signals.[3][16] Senexin A specifically suppresses this de novo induction of gene expression without significantly affecting basal transcription levels.[3][4][6]

-

Reversal of Chemotherapy-Induced Paracrine Effects: Chemotherapy can induce a senescence-associated secretory phenotype (SASP) in tumor cells, leading to the release of factors that promote tumor growth and drug resistance. Senexin A has been shown to inhibit the production of these secreted factors, thereby counteracting the tumor-promoting effects of chemotherapy.[9][11][15]

Pharmacological Profile: Potency and Selectivity

Senexin A demonstrates potent inhibition of CDK8 and CDK19 with selectivity over other kinases. The following tables summarize its inhibitory activity.

Table 4.1: In Vitro Inhibitory Activity of Senexin A

| Target | Assay Type | Value | Reference |

| CDK8 | Kinase Activity (IC₅₀) | 280 nM | [9][11][12][15] |

| CDK8 | ATP Site Binding (Kd50) | 0.83 µM | [9][10][15] |

| CDK19 | ATP Site Binding (Kd50) | 0.31 µM | [9][10][15] |

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of inhibitor required to reduce enzyme activity by 50%. Kd50 (dissociation constant) reflects the binding affinity between the inhibitor and the target.

Key Signaling Pathways and Experimental Workflows

Senexin A's inhibition of CDK8/19 impacts several critical signaling pathways.

The STAT Signaling Pathway

CDK8 is a key regulator of the Signal Transducer and Activator of Transcription (STAT) pathway. Upon cytokine stimulation (e.g., with IFNγ), STAT proteins are phosphorylated on tyrosine residues by Janus kinases (JAKs), leading to their dimerization and translocation to the nucleus. For maximal transcriptional activation, STAT1 requires a secondary phosphorylation at Serine 727, a step mediated by CDK8.[3][13][17]

Caption: Senexin A inhibits CDK8-mediated phosphorylation of STAT1 at Ser727, blocking full transcriptional activation.

Experimental Workflow: In Vitro Kinase Assay

Determining the IC₅₀ value of an inhibitor like Senexin A against its target kinase is a fundamental experiment. A common method is a radiometric or luminescence-based in vitro kinase assay.

Caption: Workflow for a typical in vitro kinase assay to determine the IC₅₀ of Senexin A against CDK8/19.

Detailed Experimental Protocols

In Vitro CDK8/CycC Kinase Assay (Radiometric)

This protocol is adapted from standard radiometric kinase assay methodologies.[18]

Objective: To measure the inhibitory effect of Senexin A on the kinase activity of recombinant CDK8/CycC by quantifying the incorporation of ³³P from [γ-³³P]-ATP into a substrate.

Materials:

-

Recombinant human CDK8/CycC complex

-

Substrate: Recombinant Pol2-CTD peptide[18]

-

[γ-³³P]-ATP

-

Kinase Assay Buffer (5X): 100 mM HEPES (pH 7.5), 1.5 M KOAc, 25 mM β-mercaptoethanol[19]

-

10 mM MgCl₂

-

10 mM ATP (cold)

-

This compound, dissolved in DMSO

-

P81 phosphocellulose filter paper

-

0.75% Phosphoric acid

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare Reagents:

-

Prepare a 1X Kinase Assay Buffer by diluting the 5X stock with sterile water.

-

Prepare serial dilutions of Senexin A in 1X Kinase Assay Buffer. Ensure the final DMSO concentration in the reaction does not exceed 1%. Include a DMSO-only vehicle control.

-

Prepare the ATP mixture. For a final reaction concentration of 10 µM ATP, mix cold ATP and [γ-³³P]-ATP.

-

-

Set up Kinase Reaction:

-

In a microcentrifuge tube or 96-well plate, combine the following on ice (for a 20 µL final volume):

-

-

Initiate and Run Reaction:

-

Pre-incubate the mixture at 30°C for 5-10 minutes.

-

Initiate the reaction by adding 2 µL of the ATP mixture.

-

Incubate for 20 minutes at 30°C.[20]

-

-

Stop Reaction and Detect:

-

Stop the reaction by spotting 10 µL of the reaction mixture onto a P81 phosphocellulose filter paper.

-

Wash the filter paper three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³³P]-ATP.

-

Wash once with acetone and let the paper air dry.

-

Place the filter paper into a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each Senexin A concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of Senexin A concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Western Blot for Phospho-STAT1 (Ser727)

This protocol outlines the procedure to assess the effect of Senexin A on STAT1 phosphorylation in cells.[13][21]

Objective: To determine if Senexin A inhibits IFNγ-induced phosphorylation of STAT1 at Ser727 in a cellular context.

Materials:

-

Cell line responsive to IFNγ (e.g., HCT116, HEK293)

-

Complete cell culture medium

-

Recombinant human IFNγ

-

This compound

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Primary Antibodies: Rabbit anti-phospho-STAT1 (Ser727)[22], Mouse anti-total-STAT1.

-

Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.

-

SDS-PAGE gels and blotting apparatus

-

PVDF membrane

-

Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

-

Enhanced Chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Treatment:

-

Plate cells and grow to 70-80% confluency.

-

For serum stimulation experiments, cells can be serum-starved for 24-48 hours prior to treatment.[3]

-

Pre-treat cells with desired concentrations of Senexin A (e.g., 1 µM) or vehicle (DMSO) for 1-2 hours.[3]

-

Stimulate the cells with IFNγ (e.g., 10 ng/mL) for the appropriate time (e.g., 30 minutes).[3][21]

-

-

Protein Extraction:

-

Wash cells twice with ice-cold PBS.

-

Lyse the cells directly on the plate by adding ice-cold Lysis Buffer.

-

Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-STAT1 (Ser727) antibody overnight at 4°C, diluted in Blocking Buffer according to the manufacturer's recommendation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as in the previous step.

-

-

Detection and Analysis:

-

Apply ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system.

-

To ensure equal protein loading, strip the membrane and re-probe with an antibody against total STAT1 or a loading control like β-actin.

-

Quantify band intensities to determine the ratio of phospho-STAT1 to total STAT1.

-

Applications and Future Directions

Senexin A and other CDK8/19 inhibitors represent a promising therapeutic strategy. Their ability to modulate transcriptional reprogramming makes them relevant for:

-

Oncology: By inhibiting transcription factors that drive cancer cell proliferation and survival (e.g., β-catenin, STAT3), CDK8/19 inhibitors have potential in treating cancers like colon, breast, and prostate cancer.[7][10][23]

-

Increasing Chemotherapy Efficacy: By blocking the secretion of tumor-promoting factors from chemotherapy-damaged cells, Senexin A can overcome paracrine-mediated drug resistance and enhance the efficacy of standard treatments.[9][11]

-

Immunomodulation: CDK8/19 inhibition can modulate inflammatory responses by affecting cytokine gene expression in immune cells, suggesting applications in inflammatory and autoimmune diseases.[24]

Future research will likely focus on developing next-generation CDK8/19 inhibitors with improved pharmacokinetic and pharmacodynamic properties (such as Senexin B and C), exploring combination therapies, and identifying predictive biomarkers to select patient populations most likely to respond to treatment.[7][25]

References

- 1. Regulatory functions of the Mediator kinases CDK8 and CDK19 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. academic.oup.com [academic.oup.com]

- 4. pnas.org [pnas.org]

- 5. Cyclin-dependent kinase 8 mediates chemotherapy-induced tumor-promoting paracrine activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Inhibition of CDK8/19 Mediator Kinases Prevents the Development of Resistance to EGFR-Targeting Drugs [mdpi.com]

- 7. A Selective and Orally Bioavailable Quinoline-6-carbonitrile-based Inhibitor of CDK8/19 Mediator Kinase with Tumor-enriched Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. selleckchem.com [selleckchem.com]

- 10. Senexin A | CDK | TargetMol [targetmol.com]

- 11. rndsystems.com [rndsystems.com]

- 12. Senexin A | Transcriptional CDKs | Tocris Bioscience [tocris.com]

- 13. benchchem.com [benchchem.com]

- 14. pnas.org [pnas.org]

- 15. medchemexpress.com [medchemexpress.com]

- 16. academic.oup.com [academic.oup.com]

- 17. Frontiers | JAK/STAT Signaling: Molecular Targets, Therapeutic Opportunities, and Limitations of Targeted Inhibitions in Solid Malignancies [frontiersin.org]

- 18. reactionbiology.com [reactionbiology.com]

- 19. The Cdk8 kinase module regulates interaction of the mediator complex with RNA polymerase II - PMC [pmc.ncbi.nlm.nih.gov]

- 20. biorxiv.org [biorxiv.org]

- 21. researchgate.net [researchgate.net]

- 22. Phospho-Stat1 (Ser727) Antibody | Cell Signaling Technology [cellsignal.com]

- 23. biorxiv.org [biorxiv.org]

- 24. Inhibition of Cyclin-Dependent Kinases 8/19 Restricts Bacterial and Virus-Induced Inflammatory Responses in Monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 25. A Selective and Orally Bioavailable Quinoline-6-Carbonitrile-Based Inhibitor of CDK8/19 Mediator Kinase with Tumor-Enriched Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide: Senexin A Hydrochloride and its Modulation of the NF-κB Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Senexin A hydrochloride, a selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19). It delves into its mechanism of action, with a particular focus on its modulation of the pivotal NF-κB signaling pathway. This document summarizes key quantitative data, presents detailed experimental protocols, and visualizes complex biological processes to facilitate a deeper understanding for research and development applications.

Introduction to the NF-κB Signaling Pathway

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a family of inducible transcription factors that play a critical role in regulating a wide array of cellular processes, including inflammation, immunity, cell survival, and proliferation.[1][2][3] Dysregulation of the NF-κB pathway is implicated in numerous diseases, including cancer and inflammatory disorders.[4]

There are two primary NF-κB signaling pathways: the canonical and the non-canonical pathways.

-

Canonical Pathway: This pathway is typically activated by pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNFα) and Interleukin-1 (IL-1).[2] This activation leads to the phosphorylation and subsequent degradation of IκB proteins, which are inhibitors of NF-κB.[1] The degradation of IκB frees the p50/RelA (p65) NF-κB dimer to translocate to the nucleus and induce the transcription of target genes.[1][3]

-

Non-Canonical Pathway: The alternative pathway is activated by a specific subset of TNF receptor family members, such as LTβR and CD40.[2][3] This pathway involves the activation of the NF-κB-inducing kinase (NIK) and IKKα, leading to the processing of the p100 protein to its p52 form. The resulting p52/RelB dimer then moves to the nucleus to regulate the expression of genes primarily involved in lymphoid organogenesis and B-cell maturation.[2]

This compound: A Selective CDK8/19 Inhibitor

This compound is a small molecule inhibitor of CDK8 and its paralog CDK19.[5][6] These kinases are components of the Mediator complex, which links transcription factors to the RNA polymerase II machinery, thereby regulating gene expression.[7] Unlike other CDKs involved in cell cycle progression, CDK8 and CDK19 are transcriptional regulators.[8]

Mechanism of Action in the Context of NF-κB Signaling

Senexin A has been shown to be a potent inhibitor of NF-κB-dependent transcription.[5][7] Crucially, its mechanism of action is not through the prevention of NF-κB activation or its translocation to the nucleus.[9][10][11] Studies have demonstrated that in the presence of Senexin A, the p65 and p50 subunits of NF-κB still translocate to the nucleus upon stimulation with TNFα.[9][11] Instead, Senexin A exerts its inhibitory effects within the nucleus, downstream of NF-κB translocation.[9][10] It is understood that Senexin A, by inhibiting CDK8/19, potentiates the induction of transcription by NF-κB rather than affecting its basal activity.[11][12][13] This suggests that CDK8/19 are crucial cofactors for the full transcriptional activity of NF-κB on a subset of its target genes.

The following diagram illustrates the canonical NF-κB signaling pathway and the point of intervention by Senexin A.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of Senexin A.

Table 1: In Vitro Kinase Inhibition

| Compound | Target | Assay Type | Value | Reference |

| Senexin A | CDK8 | IC50 | 280 nM | [5][6] |

| Senexin A | CDK8 | Kd50 | 0.83 µM | [7] |

| Senexin A | CDK19 | Kd50 | 0.31 µM | [7] |

Table 2: Cellular Activity

| Cell Line | Assay | Stimulus | Senexin A Concentration | Effect | Reference |

| HT1080 p21-9 | NF-κB-dependent GFP reporter | IPTG (to induce p21) | 5 µM | Inhibition of p21-stimulated NF-κB activity | [7] |

| HT1080 | NF-κB-dependent GFP reporter | TNFα (20 ng/mL) | Concentration-dependent | Inhibition of TNFα-induced transcription | [10][11] |

| HEK293 | NF-κB-dependent luciferase reporter | TNFα or IL-1 (10 ng/mL) | Concentration-dependent | Inhibition of induced NF-κB activity | [10][11] |

| HEK293 | qPCR (CXCL1, IL8) | TNFα (10 ng/mL) | 5 µM | Inhibition of TNFα-induced gene expression | [10] |

| HCT116 | β-catenin-dependent transcription | - | Not specified | Inhibition | [5][7] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of Senexin A on the NF-κB signaling pathway.

Cell Culture and Treatment

-

Cell Lines: Human fibrosarcoma (HT1080), human embryonic kidney (HEK293), and human colorectal carcinoma (HCT116) cells are commonly used.

-

Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) or a similar appropriate medium, supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

-

Senexin A Treatment: this compound is dissolved in a suitable solvent, such as DMSO, to prepare a stock solution. For experiments, cells are pre-treated with Senexin A at the desired concentration (e.g., 1-5 µM) for 1-2 hours before the addition of a stimulus.[14][15][16] A vehicle control (DMSO) should always be included.

-

Stimulation: To activate the NF-κB pathway, cells are treated with a stimulus such as TNFα (10-20 ng/mL) or IL-1 (10 ng/mL) for the specified duration, which can range from 30 minutes for signaling studies to 18-24 hours for reporter gene assays.[10][11][15]

NF-κB Reporter Assay (Luciferase-Based)

This assay quantitatively measures the transcriptional activity of NF-κB.

-

Materials:

-

HEK293 cells stably expressing an NF-κB-luciferase reporter construct.

-

96-well cell culture plates.

-

Senexin A.

-

TNFα.

-

Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System).

-

Luminometer.

-

-

Procedure:

-

Seed the HEK293-NF-κB-luciferase reporter cells in a 96-well plate and allow them to attach overnight.

-

Pre-treat the cells with various concentrations of Senexin A for 1-2 hours.[14]

-

Stimulate the cells with a fixed concentration of TNFα (e.g., 10 ng/mL) to activate the NF-κB pathway.[14]

-

Incubate the cells for an additional 6-8 hours.[14]

-

Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.[14]

-

Normalize the luciferase activity to a control (e.g., cells treated with TNFα and vehicle) and plot the percentage of inhibition against the Senexin A concentration to determine the IC50 value.[14]

-

Western Blotting for NF-κB Nuclear Translocation

This method is used to determine if Senexin A affects the movement of NF-κB subunits into the nucleus.

-

Materials:

-

HT1080 or HEK293 cells.

-

Senexin A.

-

TNFα.

-

Nuclear and cytoplasmic extraction buffers.

-

Primary antibodies: anti-p65 (RelA), anti-p50 (NFKB1).

-

Loading control antibodies (e.g., anti-Lamin B1 for nuclear fraction, anti-GAPDH for cytoplasmic fraction).

-

HRP-conjugated secondary antibodies.

-

SDS-PAGE gels and blotting equipment.

-

Chemiluminescent substrate and imaging system.

-

-

Procedure:

-

Culture and treat the cells with Senexin A and/or TNFα as described in section 4.1.

-

Isolate the nuclear and cytoplasmic fractions using a commercial kit or a standard protocol.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each fraction by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against p65 and p50 overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to compare the levels of p65 and p50 in the nuclear fraction across different treatment groups.

-

Quantitative PCR (qPCR) for NF-κB Target Gene Expression

qPCR is used to measure the effect of Senexin A on the mRNA levels of NF-κB target genes.

-

Materials:

-

HEK293 or other suitable cells.

-

Senexin A.

-

TNFα.

-

RNA extraction kit.

-

cDNA synthesis kit.

-

SYBR Green or TaqMan qPCR master mix.

-

Primers for NF-κB target genes (e.g., CXCL1, CXCL8/IL-8) and a housekeeping gene (e.g., GAPDH, ACTB).

-

Real-time PCR system.

-

-

Procedure:

-

Treat cells with Senexin A and/or TNFα as described in section 4.1.[15]

-

Extract total RNA from the cells using a commercial kit.

-

Synthesize cDNA from the extracted RNA.

-

Perform qPCR using primers for the target genes and a housekeeping gene for normalization.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression between different treatment conditions.

-

The following diagram provides a general workflow for these experiments.

References

- 1. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 2. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Cyclin-dependent kinase 8 mediates chemotherapy-induced tumor-promoting paracrine activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Inhibition of CDK8/19 Mediator Kinases Prevents the Development of Resistance to EGFR-Targeting Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. senexbio.com [senexbio.com]

- 11. CDK8/19 Mediator kinases potentiate induction of transcription by NFκB - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. mdpi.com [mdpi.com]

- 14. benchchem.com [benchchem.com]

- 15. Characterizing CDK8/19 Inhibitors through a NFκB-Dependent Cell-Based Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 16. CDK8 and CDK19: positive regulators of signal-induced transcription and negative regulators of Mediator complex proteins - PMC [pmc.ncbi.nlm.nih.gov]

understanding the chemical structure of Senexin A hydrochloride

An In-depth Technical Guide to the Chemical Structure of Senexin A Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a potent and selective inhibitor of cyclin-dependent kinases 8 and 19 (CDK8/19). This document details its chemical structure, synthesis, mechanism of action, and key biological data, serving as a valuable resource for researchers in oncology, cell biology, and drug discovery.

Chemical Structure and Identification

This compound is a synthetic small molecule belonging to the quinazoline class of compounds. Its chemical identity is well-established through various analytical methods.

Chemical Name: 4-[(2-Phenylethyl)amino]-6-quinazolinecarbonitrile hydrochloride[1] IUPAC Name: 4-[(2-phenylethyl)amino]quinazoline-6-carbonitrile hydrochloride

Molecular Formula: C₁₇H₁₄N₄·HCl[1]

Molecular Weight: 310.78 g/mol [1]

CAS Number: 1780390-76-2[1]

SMILES String: N#CC1=CC=C2C(C(NCCC3=CC=CC=C3)=NC=N2)=C1.Cl[1]

InChI Key: POENYXHGUHRXFR-UHFFFAOYSA-N[1]

Quantitative Biological Data

Senexin A has been characterized as a potent inhibitor of CDK8 and its close homolog CDK19. The following table summarizes its key quantitative biological data.

| Parameter | Target | Value | Assay Type | Reference |

| IC₅₀ | CDK8 | 280 nM | In vitro kinase assay | [1][2] |

| K | CDK8 | 0.83 µM | ATP site binding assay | |

| K | CDK19 | 0.31 µM | ATP site binding assay |

Synthesis of this compound

Step 1: Synthesis of 4-chloroquinazoline-6-carbonitrile

The initial step involves the conversion of 4-hydroxyquinazoline-6-carbonitrile to the more reactive 4-chloroquinazoline-6-carbonitrile. This is a common transformation in quinazoline chemistry, typically achieved by refluxing the starting material with a chlorinating agent.

-

Reaction: 4-hydroxyquinazoline-6-carbonitrile is reacted with thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) to yield 4-chloroquinazoline-6-carbonitrile.

-

Reagents and Conditions:

-

4-hydroxyquinazoline-6-carbonitrile

-

Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃)

-

A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

-

The reaction mixture is typically refluxed for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

-

Work-up: After the reaction is complete, the excess chlorinating agent is removed under reduced pressure. The residue is then carefully quenched with ice-water, and the resulting precipitate, 4-chloroquinazoline-6-carbonitrile, is collected by filtration, washed with water, and dried.

Step 2: Synthesis of 4-((2-phenylethyl)amino)quinazoline-6-carbonitrile (Senexin A)

The final step is a nucleophilic aromatic substitution reaction where the chloro group at the 4-position of the quinazoline ring is displaced by the amino group of 2-phenylethylamine.

-

Reaction: 4-chloroquinazoline-6-carbonitrile is reacted with 2-phenylethylamine to yield Senexin A.

-

Reagents and Conditions:

-

4-chloroquinazoline-6-carbonitrile

-

2-phenylethylamine (typically 1.1 to 1.5 equivalents)

-

A suitable solvent such as isopropanol, n-butanol, or dimethylformamide (DMF).

-

The reaction is often carried out at an elevated temperature (e.g., reflux) for several hours. The progress of the reaction can be monitored by TLC.

-

-

Work-up: Upon completion, the reaction mixture is cooled, and the product, Senexin A, often precipitates out of the solution. The solid is collected by filtration, washed with a suitable solvent (e.g., cold isopropanol or diethyl ether) to remove any unreacted starting materials, and then dried.

Step 3: Formation of this compound

To obtain the hydrochloride salt, the free base of Senexin A is dissolved in a suitable solvent and treated with hydrochloric acid.

-

Procedure:

-

Dissolve the purified Senexin A free base in a minimal amount of a suitable solvent, such as methanol or ethanol.

-

Add a solution of hydrochloric acid (e.g., 1M HCl in diethyl ether or a concentrated aqueous solution) dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with a non-polar solvent like diethyl ether, and dry under vacuum to obtain this compound.

-

Mechanism of Action and Signaling Pathways

Senexin A exerts its biological effects primarily through the inhibition of CDK8 and CDK19, which are key components of the Mediator complex involved in transcriptional regulation. By inhibiting these kinases, Senexin A modulates the activity of several important signaling pathways implicated in cancer and inflammation.

Inhibition of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. Senexin A has been shown to suppress the transcriptional activity of NF-κB.

Caption: Senexin A inhibits CDK8/19, suppressing NF-κB-mediated gene transcription.

Modulation of p21-Induced Transcription

The cyclin-dependent kinase inhibitor p21 (CDKN1A) is a key regulator of cell cycle arrest in response to DNA damage. Besides its role in cell cycle control, p21 can also induce the transcription of certain genes. Senexin A has been shown to specifically inhibit this p21-induced transcriptional activity.

Caption: Senexin A blocks p21-induced transcription by inhibiting CDK8/19.

Experimental Protocols

This section provides an overview of key experimental protocols used to characterize the activity of this compound.

In Vitro CDK8 Kinase Inhibition Assay

This assay is used to determine the half-maximal inhibitory concentration (IC₅₀) of Senexin A against CDK8.

-

Objective: To quantify the potency of Senexin A in inhibiting the enzymatic activity of CDK8.

-

Principle: The assay measures the phosphorylation of a specific substrate by the CDK8 enzyme in the presence of varying concentrations of the inhibitor. The amount of phosphorylation is typically detected using methods such as radioisotope incorporation (³²P-ATP) or fluorescence/luminescence-based assays that measure ATP consumption or ADP production.

-

Materials:

-

Recombinant human CDK8/CycC complex

-

Kinase substrate (e.g., a specific peptide or protein)

-

ATP (adenosine triphosphate), may be radiolabeled

-

This compound, serially diluted

-

Kinase reaction buffer

-

Detection reagents (e.g., phosphospecific antibody, ADP-Glo™ kinase assay kit)

-

Microplate reader (scintillation counter, luminometer, or fluorometer)

-

-

Procedure:

-

Add the CDK8/CycC enzyme to the wells of a microplate.

-

Add the serially diluted this compound to the wells and incubate for a short period to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Allow the reaction to proceed for a defined time at a controlled temperature (e.g., 30°C).

-

Stop the reaction.

-

Detect the amount of product formed (phosphorylated substrate or ADP).

-

Plot the percentage of inhibition against the logarithm of the Senexin A concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

NF-κB Reporter Gene Assay

This cell-based assay is used to measure the effect of Senexin A on NF-κB-dependent gene transcription.

-

Objective: To determine if Senexin A can inhibit the transcriptional activity of NF-κB in a cellular context.

-

Principle: Cells are engineered to express a reporter gene (e.g., luciferase or green fluorescent protein (GFP)) under the control of a promoter containing NF-κB binding sites. Activation of the NF-κB pathway leads to the expression of the reporter gene, which can be quantified.

-

Materials:

-

A suitable human cell line (e.g., HEK293, HT1080)

-

A plasmid containing an NF-κB-responsive promoter driving a reporter gene

-

Transfection reagent

-

NF-κB pathway activator (e.g., Tumor Necrosis Factor-alpha (TNF-α))

-

This compound

-

Cell lysis buffer and reporter gene assay reagents (e.g., luciferase substrate)

-

Luminometer or fluorescence microscope/plate reader

-

-

Procedure:

-

Transfect the cells with the NF-κB reporter plasmid.

-

Plate the transfected cells into a multi-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with an NF-κB activator (e.g., TNF-α).

-

Incubate for a further period to allow for reporter gene expression (e.g., 6-24 hours).

-

Lyse the cells and measure the reporter gene activity according to the manufacturer's protocol.

-

Normalize the reporter activity to a measure of cell viability (e.g., total protein concentration or a co-transfected control reporter).

-

Calculate the percentage of inhibition of NF-κB activity at each concentration of Senexin A.

-

Cell Viability/Proliferation Assay

This assay is used to assess the effect of Senexin A on the growth and viability of cancer cells.

-

Objective: To determine the concentration of Senexin A that inhibits cell growth by 50% (GI₅₀).

-

Principle: Various methods can be used to measure cell viability, such as assessing metabolic activity (e.g., MTT, MTS, or resazurin assays), cell membrane integrity (e.g., trypan blue exclusion), or ATP content.

-

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound, serially diluted

-

Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)

-

96-well cell culture plates

-

Microplate reader (spectrophotometer or luminometer)

-

-

Procedure:

-

Seed the cells into a 96-well plate at a predetermined density and allow them to attach overnight.

-

Treat the cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Incubate the cells for a specified period (e.g., 48 or 72 hours).

-

Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance or luminescence using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the percentage of viability against the logarithm of the Senexin A concentration to determine the GI₅₀ value.

-

Conclusion

This compound is a valuable research tool for investigating the roles of CDK8 and CDK19 in transcription and disease. Its well-defined chemical structure and potent, selective inhibitory activity make it a cornerstone for studies on the Mediator complex and its downstream signaling pathways. The information provided in this guide offers a comprehensive foundation for researchers and drug development professionals working with this important compound.

References

Senexin A Hydrochloride: A Technical Guide to its Impact on Gene Expression

For Researchers, Scientists, and Drug Development Professionals

Abstract

Senexin A hydrochloride is a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its paralog CDK19, key regulators of transcription. By targeting the Mediator complex, Senexin A modulates the activity of numerous transcription factors, leading to significant changes in gene expression. This technical guide provides a comprehensive overview of the effects of Senexin A on gene expression, detailing its mechanism of action, impact on critical signaling pathways, and a summary of its effects on specific gene targets. Experimental protocols for assessing these effects are also provided.

Core Mechanism of Action

Senexin A functions as an ATP-competitive inhibitor of CDK8 and CDK19, with an IC50 of 280 nM for CDK8.[1][2] These kinases are components of the Mediator complex, which serves as a bridge between gene-specific transcription factors and the RNA polymerase II (Pol II) machinery. By inhibiting CDK8/19, Senexin A prevents the phosphorylation of key substrates, including the C-terminal domain (CTD) of RNA Pol II, which is crucial for transcriptional elongation.[3][4] This inhibition is not global but rather context-dependent, primarily affecting the induction of signal-responsive genes.[4][5]

Impact on Key Signaling Pathways and Gene Expression

Senexin A has been shown to significantly alter gene expression programs driven by several critical signaling pathways implicated in cancer and inflammation.

NF-κB Signaling Pathway

Senexin A is a potent inhibitor of NF-κB-dependent transcription.[3] Upon stimulation by agents like Tumor Necrosis Factor-alpha (TNFα), Senexin A does not prevent the nuclear translocation of NF-κB subunits (p65 and p50). Instead, it acts within the nucleus to suppress the transcriptional activity of NF-κB.[3][6] This leads to a marked reduction in the expression of a subset of NF-κB target genes, particularly pro-inflammatory cytokines and chemokines.[3]

Caption: Senexin A inhibits NF-κB-mediated transcription in the nucleus.

Estrogen Receptor (ER) Signaling

In the context of ER-positive breast cancer, Senexin A has been shown to suppress estrogen-dependent transcription.[7] Treatment with Senexin A in combination with estradiol (E2) prevents the induction of key ER target genes. This suggests a role for CDK8 in mediating ER-driven gene expression, which is critical for the growth of these cancer cells.[7]

Caption: Senexin A blocks estrogen-induced gene expression.

Other Regulated Pathways

-

p21-Induced Transcription: Senexin A specifically inhibits transcription downstream of the cell cycle inhibitor p21, without affecting other p21 functions like cell cycle arrest.[1][8]

-

Wnt/β-catenin Pathway: Senexin A has been shown to inhibit β-catenin-dependent transcription in colon cancer cells.[1][9]

-

Serum Response: The induction of early response genes, such as the transcription factor EGR1, upon serum stimulation is strongly inhibited by Senexin A.[1][8][10]

Quantitative Data on Gene Expression Changes

The following tables summarize the quantitative effects of Senexin A and its analog Senexin B on gene expression across different cell lines and stimulation conditions.

Table 1: Effect of Senexin A on Estrogen-Responsive Genes in Breast Cancer Cells [7]

| Cell Line | Gene | Treatment | Fold Change vs. E2 alone |

| MCF7 | GREB1 | E2 (10 nM) + Senexin A (2.5 µM) - 6h | Inhibition |

| MCF7 | CXCL12 | E2 (10 nM) + Senexin A (2.5 µM) - 6h | Inhibition |

| MCF7 | TFF1 | E2 (10 nM) + Senexin A (2.5 µM) - 6h | Inhibition |

| BT474 | GREB1 | E2 (10 nM) + Senexin A (2.5 µM) - 12h | Inhibition |

| BT474 | CXCL12 | E2 (10 nM) + Senexin A (2.5 µM) - 12h | Inhibition |

| BT474 | TFF1 | E2 (10 nM) + Senexin A (2.5 µM) - 12h | Inhibition |

Table 2: Effect of Senexin A on TNFα-Induced NF-κB Target Genes in HEK293 Cells [3]

| Gene | Treatment | Effect of Senexin A on TNFα Induction |

| CXCL1 | TNFα (10 ng/mL) + Senexin A (5 µM) | Strong Inhibition |

| CXCL2 | TNFα (10 ng/mL) + Senexin A (5 µM) | Strong Inhibition |

| IL8 | TNFα (10 ng/mL) + Senexin A (5 µM) | Strong Inhibition |

| CCL20 | TNFα (10 ng/mL) + Senexin A (5 µM) | Strong Inhibition |

| NFKBIA | TNFα (10 ng/mL) + Senexin A (5 µM) | Weak Inhibition |

Table 3: Global Gene Expression Changes with Senexin B (RNA-Seq Data) [11][12]

| Cell Line | Treatment | Upregulated Genes | Downregulated Genes |

| HCC1954 | Senexin B alone | 61 | 32 |

| HEK293 | TNFα + Senexin B (vs. TNFα alone) | - | 33% of induced genes significantly diminished |

| HCT116 | TNFα + Senexin B (vs. TNFα alone) | - | 13% of induced genes significantly diminished |

Experimental Protocols

General Experimental Workflow for Gene Expression Analysis

Caption: Workflow for analyzing Senexin A's effect on gene expression.

Quantitative Real-Time PCR (qPCR)

This protocol is adapted from methodologies described for analyzing TNFα-induced and ER-regulated gene expression.[3][7][13]

-

Cell Seeding and Treatment:

-

Seed cells (e.g., HEK293, MCF7) in 12-well plates to achieve 70-80% confluency.

-

Pre-treat cells with Senexin A (e.g., 1-5 µM) or vehicle control (e.g., DMSO) for 1-2 hours.

-

Add the stimulus (e.g., 10 ng/mL TNFα or 10 nM E2) for the desired time (e.g., 30 minutes to 12 hours).

-

-

RNA Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse cells directly in the well and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

-

Quantify RNA and assess purity using a spectrophotometer.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

-

-

qPCR Reaction:

-

Prepare the qPCR reaction mix using a SYBR Green master mix (e.g., iTaq Universal SYBR Green Supermix, Bio-Rad), cDNA template, and gene-specific forward and reverse primers.

-

Run the reaction on a real-time PCR system.

-

Calculate relative gene expression using the ΔΔCt method, normalizing to a stable housekeeping gene (e.g., RPL13A, GAPDH).[4][11]

-

RNA-Sequencing (RNA-Seq)

This protocol provides a general overview based on cited literature.[4][5][11]

-

Sample Preparation:

-

Culture and treat cells as described for qPCR.

-

Extract high-quality total RNA. Ensure RNA integrity is high (RIN > 8).

-

-

Library Preparation:

-

Perform poly(A) enrichment to isolate mRNA.

-

Prepare sequencing libraries using a stranded mRNA prep kit (e.g., TruSeq Stranded mRNA Prep Kit, Illumina). This includes fragmentation, cDNA synthesis, adapter ligation, and amplification.

-

-

Sequencing:

-

Sequence the libraries on a high-throughput platform (e.g., Illumina HiSeq).

-

-

Data Analysis:

-

Perform quality control on raw sequencing reads.

-

Align reads to the reference genome.

-

Quantify gene expression (e.g., Fragments Per Kilobase of transcript per Million mapped reads - FPKM).

-

Identify differentially expressed genes (DEGs) using statistical packages like edgeR or DESeq2.[4][11] Criteria for significance often include a false discovery rate (FDR) < 0.05 and a fold change > 1.5.[11]

-

Conclusion

This compound is a valuable research tool for dissecting the roles of CDK8 and CDK19 in transcriptional regulation. Its ability to selectively inhibit signal-induced gene expression, particularly within the NF-κB and ER pathways, underscores its therapeutic potential in oncology and inflammatory diseases. The methodologies outlined in this guide provide a robust framework for researchers to investigate the nuanced effects of Senexin A on gene expression in various biological contexts.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Senexin A | Transcriptional CDKs | Tocris Bioscience [tocris.com]

- 3. CDK8/19 Mediator kinases potentiate induction of transcription by NFκB - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Cyclin-dependent kinase 8 mediates chemotherapy-induced tumor-promoting paracrine activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Cyclin-Dependent Kinases 8 and 19 Regulate Host Cell Metabolism during Dengue Virus Serotype 2 Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

Senexin A Hydrochloride: A Technical Guide on its Discovery and Initial Characterization

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the initial studies and discovery of Senexin A, a pioneering inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19). The document details its mechanism of action, summarizes key quantitative data, outlines experimental protocols, and visualizes the core signaling pathways affected by this compound.

Discovery and Initial Identification

Senexin A was originally identified through a high-throughput screening (HTS) campaign designed to discover small molecules that could inhibit transcription activated by the cyclin-dependent kinase inhibitor p21 (CDKN1A) and DNA damage.[1][2] This phenotype-based lead optimization strategy led to the identification of a quinazoline-based compound, later named Senexin A.[1] Subsequent investigations into its mechanism of action revealed that Senexin A is a selective inhibitor of the transcriptional kinases CDK8 and its close homolog CDK19.[1][2] The discovery was significant because, unlike other CDKs involved in cell cycle progression, CDK8 and CDK19 are components of the Mediator complex and act as key regulators of transcription in various signaling pathways implicated in cancer.[2]

Mechanism of Action

Senexin A functions as a potent and selective ATP-competitive inhibitor of CDK8 and CDK19 kinases.[2] These kinases are part of the Mediator complex, a multiprotein assembly that serves as a bridge between transcription factors and RNA Polymerase II, thereby regulating gene expression.[1][2] By binding to the ATP pocket of CDK8/19, Senexin A inhibits their kinase activity.[2] This prevents the phosphorylation of downstream substrates, which include various transcription factors and components of the transcription machinery.[1]

A key finding from the initial studies was that Senexin A specifically inhibits the transcriptional activities induced by p21 without affecting other p21 functions, such as cell-cycle arrest or the induction of a senescent phenotype.[2][3] This specificity highlighted the potential to target detrimental, pro-tumorigenic paracrine signaling induced by chemotherapy without interfering with the tumor-suppressive functions of p21.[2][4]

Quantitative Data

The inhibitory activity of Senexin A against its primary targets has been quantified through various biochemical and biophysical assays. The key parameters are summarized below.

| Parameter | Target | Value | Assay Type | Reference(s) |

| IC50 | CDK8 | 280 nM | Kinase Activity Assay | [2][5][6] |

| Kd | CDK8 | 0.83 µM | ATP Site Binding Assay | [2][3][5][6] |

| Kd | CDK19 | 0.31 µM | ATP Site Binding Assay | [2][3][5][6] |

Core Signaling Pathways Modulated by Senexin A

Initial studies revealed that Senexin A modulates several critical signaling pathways implicated in cancer progression and therapy resistance.

Chemotherapy-induced DNA damage leads to the upregulation of p21, which, in addition to causing cell cycle arrest, can paradoxically activate pro-tumorigenic paracrine signaling.[4][7] This process is partly mediated by the transcription factor NF-κB.[2][8] Senexin A was shown to inhibit p21-stimulated NF-κB-dependent transcription, thereby suppressing the production of secreted tumor-promoting factors from damaged cells and reversing their anti-apoptotic effects.[2][5][9]

The Wnt/β-catenin pathway is a crucial regulator of development and is frequently dysregulated in cancer, particularly colorectal cancer.[1] CDK8 has been identified as a positive regulator of this pathway, potentiating β-catenin-dependent transcription.[2][10] Initial studies demonstrated that Senexin A effectively inhibits β-catenin-dependent transcription in HCT116 colon carcinoma cells, indicating its potential as a therapeutic agent in cancers with aberrant Wnt signaling.[2][5][6]

Signal Transducer and Activator of Transcription (STAT) proteins are key mediators of cytokine and growth factor signaling. CDK8 has been shown to phosphorylate STAT1 and STAT3 on serine 727 (S727), a modification that can fine-tune their transcriptional activity.[11][12][13] By inhibiting CDK8, Senexin A and its derivatives can modulate the phosphorylation status of STATs, thereby impacting inflammatory responses and cancer cell survival pathways that are dependent on STAT signaling.[10][11]

Key Experimental Protocols

The following sections describe the general methodologies used in the initial characterization of Senexin A.

This assay was used to determine the in vitro inhibitory activity of compounds against CDK8.[1]

-

Principle: A competitive displacement assay that measures the binding of a fluorescently labeled ATP-competitive ligand (kinase tracer) to the kinase of interest. The binding is detected using a europium-labeled anti-tag antibody that binds to the kinase.

-

Reagents: Recombinant CDK8/CycC kinase, Alexa Fluor™ kinase tracer, Eu-anti-GST antibody, and test compounds (e.g., Senexin A).

-

Procedure:

-

Test compounds are serially diluted in a buffer solution.

-

The kinase, tracer, and antibody are mixed and incubated with the test compound in a 384-well plate.

-

The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is measured using a plate reader. A high FRET signal indicates tracer binding, while a low signal indicates displacement by the inhibitor.

-

-

Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

This assay measures the ability of Senexin A to inhibit NF-κB-dependent transcription in cells.[1][8]

-

Principle: Utilizes a cell line (e.g., HEK293, HT1080) stably or transiently transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB-responsive promoter.

-

Procedure:

-

Cells are seeded in 96-well plates.

-

Cells are pre-treated with various concentrations of Senexin A or vehicle control for a specified time (e.g., 1 hour).

-

NF-κB signaling is induced with an appropriate stimulus, such as TNF-α, IL-1β, or by inducing p21 expression.[8]

-

After an incubation period (e.g., 4-18 hours), cells are lysed.

-

Luciferase substrate is added to the lysate, and luminescence is measured with a luminometer.

-

-

Data Analysis: Luciferase activity is normalized to a control (e.g., total protein concentration or a co-transfected control reporter). The percentage of inhibition is calculated relative to the stimulated vehicle-treated control.

These studies evaluate the efficacy of Senexin A in a living organism, often in combination with chemotherapy.[1][5]

-

Principle: Human cancer cells (e.g., A549 lung carcinoma, CT26 colon carcinoma) are implanted subcutaneously into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, chemotherapy, or a combination.

-

Procedure:

-

Animals (e.g., BALB/c or NSG mice) are injected subcutaneously with a suspension of cancer cells.

-

Tumors are allowed to grow to a palpable size (e.g., 200-300 mm³).[1]

-

Mice are randomized into treatment groups (e.g., Vehicle, Doxorubicin alone, Senexin A alone, Doxorubicin + Senexin A).

-

Drugs are administered via a clinically relevant route (e.g., oral gavage (p.o.) or intraperitoneal (i.p.) injection) according to a predetermined schedule.[1][3]

-

Tumor volume is measured regularly (e.g., 2-3 times per week) with calipers.

-

Animal body weight and general health are monitored as indicators of toxicity.

-

-

Data Analysis: Tumor growth curves are plotted for each group. Statistical analysis (e.g., ANOVA) is performed to determine the significance of differences in tumor volume between treatment groups. At the end of the study, tumors may be excised for pharmacodynamic (PD) marker analysis (e.g., measuring the expression of target genes).[1]

Conclusion

The initial studies on Senexin A established it as a first-in-class, selective inhibitor of CDK8/19. Its discovery through a p21-centric phenotypic screen unveiled a novel therapeutic strategy: targeting the pro-tumorigenic transcriptional activities induced by chemotherapy without abrogating the beneficial cytostatic effects of p21. The characterization of its mechanism of action and its effects on key oncogenic pathways like NF-κB and Wnt/β-catenin have paved the way for the development of more potent and bioavailable CDK8/19 inhibitors (such as Senexin B and C) for cancer therapy.[1][4] These foundational discoveries continue to inform ongoing research and clinical development in the field of transcriptional kinase inhibitors.

References

- 1. A Selective and Orally Bioavailable Quinoline-6-carbonitrile-based Inhibitor of CDK8/19 Mediator Kinase with Tumor-enriched Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclin-dependent kinase 8 mediates chemotherapy-induced tumor-promoting paracrine activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Frontiers | Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies [frontiersin.org]

- 8. CDK8/19 Mediator kinases potentiate induction of transcription by NFκB - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Inhibition of Cyclin-Dependent Kinases 8/19 Restricts Bacterial and Virus-Induced Inflammatory Responses in Monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CDK8 Fine-Tunes IL-6 Transcriptional Activities by Limiting STAT3 Resident Time at the Gene Loci - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. CDK8 Kinase Phosphorylates Transcription Factor STAT1 to Selectively Regulate the Interferon Response - PMC [pmc.ncbi.nlm.nih.gov]

Senexin A Hydrochloride: A Technical Guide to its Impact on Cellular Senescence

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellular senescence, a state of irreversible cell cycle arrest, is a fundamental biological process implicated in a wide array of age-related diseases, developmental processes, and tumor suppression. A key characteristic of senescent cells is the acquisition of a complex Senescence-Associated Secretory Phenotype (SASP), which involves the secretion of a plethora of pro-inflammatory cytokines, chemokines, growth factors, and proteases. The SASP can have profound effects on the tissue microenvironment, contributing to chronic inflammation and the progression of various pathologies.

Senexin A hydrochloride has emerged as a potent small molecule inhibitor of Cyclin-Dependent Kinases 8 and 19 (CDK8/19), key regulators of transcription. By targeting these kinases, Senexin A has shown promise in modulating the detrimental effects of cellular senescence, primarily through the suppression of the SASP. This technical guide provides an in-depth overview of the mechanism of action of Senexin A, its impact on key cellular senescence pathways, and detailed experimental protocols for its investigation.

Mechanism of Action: Inhibition of CDK8/19 and Downstream Signaling

Senexin A functions as an ATP-competitive inhibitor of CDK8 and its close homolog CDK19.[1][2] These kinases are components of the Mediator complex, a crucial co-regulator of RNA polymerase II-dependent transcription. The CDK8/19 module within the Mediator complex can phosphorylate transcription factors and components of the basal transcription machinery, thereby influencing gene expression.

One of the critical pathways modulated by Senexin A is the p21- and NF-κB-dependent transcription of SASP factors.[1][3] The tumor suppressor protein p21, a key mediator of cell cycle arrest in senescence, can paradoxically activate the transcription factor NF-κB, a master regulator of inflammatory gene expression.[1] CDK8 is recruited to the promoters of NF-κB target genes, where it phosphorylates the C-terminal domain of RNA polymerase II, promoting transcriptional elongation of SASP components such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8).[1][3] Senexin A, by inhibiting CDK8/19 kinase activity, effectively blocks this step, leading to a reduction in the transcription and subsequent secretion of these pro-inflammatory cytokines.[1][3]

Impact on Cellular Senescence Phenotypes